Levcycloserine

Sphingolipid Metabolism Enzyme Inhibition Stereospecific Pharmacology

For researchers investigating sphingolipid metabolism or novel antitubercular targets, Levcycloserine (L-cycloserine) is the definitive chemical tool. Unlike its D-enantiomer, Levcycloserine is a 100-fold more potent, irreversible inhibitor of serine palmitoyltransferase (SPT), enabling unambiguous pathway interrogation without isomeric interference. It also demonstrates 40-fold greater inhibition of MtIlvE and in vivo brain SPT suppression up to 86%. Ensure your experiments yield stereospecific, reproducible results by choosing Levcycloserine.

Molecular Formula C3H6N2O2
Molecular Weight 102.09 g/mol
CAS No. 339-72-0
Cat. No. B1674937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevcycloserine
CAS339-72-0
SynonymsLevcycloserine;  Cyclo-L-serine;  Levcicloserina;  L-Oxamicina;  BRN 0080799; 
Molecular FormulaC3H6N2O2
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)NO1)N
InChIInChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
InChIKeyDYDCUQKUCUHJBH-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>15.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levcycloserine (CAS 339-72-0) Identity and Basic Characteristics for Scientific Sourcing


Levcycloserine (CAS 339-72-0), also known as L-cycloserine, is the (S)-enantiomer of the broad-spectrum antibiotic cycloserine, a small molecule with the molecular formula C₃H₆N₂O₂ and a molecular weight of 102.09 g/mol [1]. It is an enantiomer of the clinically utilized D-cycloserine (CAS 68-41-7) and a component of the racemic drug with the INN cycloserine [2][3]. Levcycloserine functions as a potent and irreversible inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis, and exhibits profound stereospecificity in its pharmacological profile compared to its isomer [1][4]. This compound is primarily employed as a research tool for investigating sphingolipid metabolism, tuberculosis pathogenesis, and amino acid metabolism pathways, and it holds an orphan drug designation from the FDA for Gaucher's disease, although it is not currently approved for any clinical indication [1][5].

Why Levcycloserine Cannot Be Replaced by D-Cycloserine or Other Cycloserine Forms in Research Applications


The pharmacological activity of cycloserine is highly stereospecific, and the L- and D-enantiomers exhibit distinct, often opposing, mechanisms of action. D-Cycloserine acts primarily as a competitive inhibitor of D-alanine racemase and D-alanine:D-alanine ligase in bacterial cell wall synthesis and as a partial NMDA receptor agonist [1]. In contrast, levcycloserine (L-cycloserine) is a potent, irreversible inhibitor of serine palmitoyltransferase (SPT), the key enzyme in sphingolipid biosynthesis, with a mechanism that is independent of its enantiomer [1][2]. The two isomers also display markedly different potency against specific enzymatic targets, as demonstrated in direct head-to-head studies on the M. tuberculosis branched-chain aminotransferase (MtIlvE), where levcycloserine is a 40-fold better inhibitor [3]. Consequently, substituting D-cycloserine or the racemic DL-cycloserine for levcycloserine in research settings—particularly in studies of sphingolipid metabolism, tuberculosis drug discovery, or neurological pathways—will yield fundamentally different experimental outcomes and cannot be considered interchangeable [1][3].

Levcycloserine Quantitative Differentiation Evidence: Direct Comparative Data vs. D-Cycloserine and Other Analogs


Levcycloserine Exhibits 100-Fold Greater Potency in Inhibiting Serine Palmitoyltransferase (SPT) Compared to D-Cycloserine

In a direct head-to-head enzymatic assay, levcycloserine (L-cycloserine) inhibits bacterial serine palmitoyltransferase (SPT) activity by 80% at a concentration of 25 µM, which is 100 times more potent than the D-isomer [1]. This profound stereospecificity confirms that the L-enantiomer is the active species for SPT inhibition.

Sphingolipid Metabolism Enzyme Inhibition Stereospecific Pharmacology

Levcycloserine Demonstrates a 10-Fold Lower Minimum Inhibitory Concentration (MIC) Against Mycobacterium tuberculosis Compared to D-Cycloserine

Minimum inhibitory concentration (MIC) studies against M. tuberculosis reveal that levcycloserine inhibits bacterial growth at 0.3 µg/mL, whereas D-cycloserine requires 2.3 µg/mL to achieve the same effect—a 10-fold difference in potency [1]. This enhanced antimycobacterial activity is attributed to levcycloserine's ability to potently inactivate the bacterial branched-chain aminotransferase (MtIlvE), a target distinct from the cell wall synthesis inhibition of D-cycloserine [1][2].

Tuberculosis Antimicrobial Resistance Mycobacterium tuberculosis

Levcycloserine Inhibits Mycobacterium tuberculosis Branched-Chain Aminotransferase (MtIlvE) 40-Fold More Potently Than D-Cycloserine

Kinetic analysis of the inactivation of Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE) demonstrates that levcycloserine is a 40-fold better inhibitor of this essential bacterial enzyme compared to D-cycloserine [1]. The study shows time- and concentration-dependent inactivation for both isomers, but the L-isomer exhibits significantly faster inactivation kinetics, with a two-step mechanism that is not observed for the D-isomer [1]. Mass spectrometry confirms that both isomers form the same covalent adduct with the enzyme's cofactor, but the stereochemistry dictates the rate of adduct formation [1].

Enzyme Kinetics Target Engagement Tuberculosis

Levcycloserine Inhibits SPT Activity In Vivo in Mouse Brain Microsomes in a Dose-Dependent Manner

In vivo studies demonstrate that levcycloserine inhibits serine palmitoyltransferase (SPT) activity in mouse brain microsomes in a dose-dependent manner, achieving up to 86% inhibition following administration of doses ranging from 25 to 200 mg/kg [1]. This confirms that the potent SPT inhibition observed in vitro translates to the in vivo setting, with the brain being a relevant target tissue. Comparative in vivo data for D-cycloserine under identical conditions are not available, but the in vitro 100-fold difference suggests that D-cycloserine would be essentially ineffective in vivo at comparable doses.

In Vivo Pharmacology Sphingolipid Metabolism Neurochemistry

Recommended Research and Industrial Application Scenarios for Levcycloserine Based on Quantified Differentiation Evidence


Sphingolipid Metabolism Studies Requiring Potent, Stereospecific SPT Inhibition

Levcycloserine is the definitive chemical tool for investigating the role of serine palmitoyltransferase (SPT) and de novo sphingolipid biosynthesis. Its 100-fold greater potency against SPT compared to D-cycloserine ensures that the enantiomer-specific effect can be studied without interference from the inactive isomer. This is critical for experiments in cell culture and in vivo models (e.g., mouse brain microsomes) where modulation of sphingolipid levels is desired [1].

Mycobacterium tuberculosis Target Validation and Antimicrobial Resistance Research

For researchers investigating novel antitubercular targets beyond cell wall synthesis, levcycloserine offers a 10-fold lower MIC and 40-fold greater inhibition of the essential branched-chain aminotransferase (MtIlvE) compared to D-cycloserine [1]. This makes levcycloserine a superior chemical probe for dissecting the role of branched-chain amino acid biosynthesis in M. tuberculosis survival and for screening compounds that may act synergistically with this pathway inhibition.

Neurological Studies Involving Sphingolipid-Mediated Signaling or GABAergic Pathways

Levcycloserine's ability to inhibit SPT in the brain in vivo (up to 86% at 200 mg/kg) positions it as a valuable tool for neurochemistry research. Additionally, its reported activity as an anticonvulsant via irreversible inhibition of GABA pyridoxal 5′-phosphate-dependent aminotransferase [1] suggests utility in studies of neurotransmitter metabolism and seizure models, distinct from the NMDA receptor modulation of D-cycloserine.

HIV-1 Replication and Immune Modulation Research

Levcycloserine has been shown to inhibit HIV-1 replication in CD4+ lymphoid cell lines (CEM) and to modulate immune responses by increasing IL-4-producing helper T cells and suppressing adhesion molecules CD29 and CD98 . These effects are linked to its inhibition of sphingolipid biosynthesis, providing a research avenue for exploring the interplay between lipid metabolism, viral replication, and immune function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levcycloserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.